2-Methoxy-6-(trifluoromethyl)benzylamine
Overview
Description
2-Methoxy-6-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 1017778-95-8 . It is a liquid at ambient temperature . The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]methanamine .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3 . This indicates that the compound has a molecular weight of 205.18 .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 205.18 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Antidepressant Potential
2-Methoxy-6-(trifluoromethyl)benzylamine derivatives have been identified as potential antidepressants. They are found to be highly active and selective inhibitors of 5-hydroxytryptamine re-uptake in brain structures, exhibiting typical antireserpine activity (Jílek et al., 1989).
Medicinal Chemistry Applications
The compound is used in medicinal chemistry for synthesizing ortho-trifluoromethyl-substituted benzylamines. A study demonstrated the effectiveness of a Pd(II)-catalyzed ortho-C-H trifluoromethylation process using this compound, highlighting its utility in medicinal chemistry (Miura et al., 2013).
Antiarrhythmic Research
Derivatives of this compound have been studied for their effects on experimental cardiac arrhythmias. Some of these derivatives exhibited significant antiarrhythmic activity (Remy et al., 1975).
Chemical Synthesis and Complex Formation
The compound is involved in the synthesis of various chemicals and formation of metal complexes. For example, it's used in the synthesis of phenethylamines from phenylacetonitriles (Short et al., 1973) and in forming complexes with metals like copper(II), cobalt(III), and nickel(II) (Köksal et al., 2001).
Fluorescent Probe Development
This compound derivatives have been used in the development of highly fluorescent probes, like the synthesis of tris(8-methoxy-2-quinolylmethyl)amine as a Zn(2+) probe (Mikata et al., 2015).
Antidopaminergic Properties Research
The compound's derivatives have also been researched for their antidopaminergic properties, which are relevant in the study of neuroleptic agents (de Paulis et al., 1985).
Catalytic and Synthetic Chemistry
It is also involved in catalytic processes and synthetic chemistry, such as in the homogeneous catalytic carbonylation of nitroaromatics (Gargulak & Gladfelter, 1994) and in the regioselective functionalisation of 1,3-bis(trifluoromethyl)benzene (Dmowski & Piasecka-Maciejewska, 1998).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYXGRVUWLCIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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